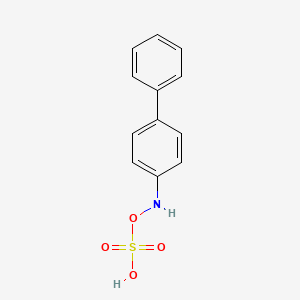

N-hydroxy-4-aminobiphenyl O-sulfate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H11NO4S |

|---|---|

Peso molecular |

265.29 g/mol |

Nombre IUPAC |

(4-phenylanilino) hydrogen sulfate |

InChI |

InChI=1S/C12H11NO4S/c14-18(15,16)17-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16) |

Clave InChI |

MMVAWBIOMJBQHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NOS(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)NOS(=O)(=O)O |

Origen del producto |

United States |

Ii. Metabolic Formation and Enzymatic Catalysis of N Hydroxy 4 Aminobiphenyl O Sulfate

Precursor N-Hydroxylation Pathways of 4-Aminobiphenyl (B23562)

The metabolic activation of 4-aminobiphenyl is initiated by N-hydroxylation, converting it into the proximate carcinogen, N-hydroxy-4-aminobiphenyl (N-OH-ABP). wikipedia.orgnih.gov This conversion is primarily catalyzed by specific enzymes within the Cytochrome P450 superfamily.

For many years, Cytochrome P450 1A2 (CYP1A2) was considered the principal enzyme responsible for the N-hydroxylation of 4-aminobiphenyl in the liver. wikipedia.orgnih.govnih.govoup.com This model suggested that CYP1A2-mediated oxidation of ABP to N-OH-ABP was the crucial first step in its metabolic activation pathway. wikipedia.orgnih.gov The expression of the CYP1A2 gene can be induced in individuals who smoke, leading to higher enzyme activity. oup.com

However, subsequent research has challenged the exclusive role of CYP1A2. Studies using mouse models, including those with the CYP1A2 gene knocked out (Cyp1a2(-/-)), have shown that significant N-hydroxylation of ABP and subsequent DNA adduct formation still occur, indicating the involvement of other enzymes. nih.govoup.com In fact, in certain developmental stages in mice, a large portion of ABP N-hydroxylation activity, especially in females, is attributed to an enzyme other than CYP1A2. nih.gov

Recent investigations have identified CYP2E1 as another major enzyme capable of N-hydroxylating ABP. nih.govnih.govtaylorandfrancis.com Isozyme-selective inhibition experiments have confirmed that both CYP1A2 and CYP2E1 contribute to this reaction. taylorandfrancis.com The involvement of CYP2E1 is particularly significant as it links ABP metabolism to the generation of oxidative stress, which may contribute to its tumorigenic effects. nih.govnih.gov

Interplay with Competing Phase II Metabolic Pathways

The metabolic fate of N-hydroxy-4-aminobiphenyl, the N-hydroxylated metabolite of the arylamine carcinogen 4-aminobiphenyl (4-ABP), is determined by a complex interplay of several competing Phase II enzymatic pathways. These pathways collectively dictate the balance between bioactivation, which leads to the formation of reactive, DNA-damaging species, and detoxification, which results in the formation of stable, excretable metabolites. The primary competing pathways include N-acetylation, O-acetylation, and glucuronidation, each catalyzed by specific sets of enzymes with varying tissue distributions and genetic polymorphisms that influence their activity.

N-acetylation represents a crucial metabolic route for arylamines like 4-aminobiphenyl. This reaction is catalyzed by two primary enzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). louisville.edu The N-acetylation of the parent amine, 4-aminobiphenyl, to form 4-acetylaminobiphenyl (B142796) (AABP) is generally considered a detoxification step. This is because the N-acetylated product is more resistant to the initial N-oxidation by cytochrome P450 enzymes, thereby reducing the amount of the precursor available to form the proximate carcinogen, N-hydroxy-4-aminobiphenyl. wikipedia.orgnih.gov

Both NAT1 and NAT2 are present in various human tissues, but their distribution and substrate specificity differ. nih.gov NAT2 is predominantly found in the liver and intestine and is subject to well-documented genetic polymorphisms that result in rapid, intermediate, and slow acetylator phenotypes in the population. louisville.edunih.gov Studies using cryopreserved human hepatocytes have demonstrated that the rate of 4-aminobiphenyl N-acetylation is directly dependent on the NAT2 genotype. nih.gov Individuals with slow acetylator NAT2 genotypes have a reduced capacity to detoxify 4-aminobiphenyl via this pathway, which can lead to a greater proportion of the compound undergoing N-oxidation. louisville.edu

NAT1, on the other hand, is expressed more ubiquitously across a wide range of tissues. louisville.edunih.gov While both enzymes can N-acetylate 4-aminobiphenyl, they exhibit different affinities for the substrate. frontiersin.org The interplay between CYP1A2-catalyzed N-hydroxylation and NAT2-catalyzed N-acetylation in the liver is a critical determinant of the initial metabolic routing of 4-aminobiphenyl. louisville.edu

| Enzyme | Primary Location | Function in 4-ABP Metabolism | Polymorphism Impact |

| NAT1 | Ubiquitous | Catalyzes N-acetylation (detoxification) and O-acetylation (activation). louisville.edunih.gov | Genetic polymorphisms can alter enzyme activity and affinity for carcinogens. frontiersin.org |

| NAT2 | Liver, Intestine | Competes with CYP1A2 by catalyzing N-acetylation (detoxification). louisville.edu | Genetic polymorphisms lead to rapid, intermediate, and slow acetylator phenotypes, affecting detoxification capacity. nih.gov |

While N-acetylation of the parent amine is a detoxification reaction, the same N-acetyltransferases, NAT1 and NAT2, can also catalyze the O-acetylation of the N-hydroxylated metabolite, N-hydroxy-4-aminobiphenyl. wikipedia.orgfrontiersin.org This reaction involves the transfer of an acetyl group from acetyl-coenzyme A (AcCoA) to the hydroxylamine (B1172632) moiety, forming a highly unstable N-acetoxy ester. louisville.edunih.gov This ester rapidly and spontaneously breaks down to form a reactive arylnitrenium ion, which can then bind covalently to DNA, forming adducts that are implicated in the initiation of carcinogenesis. louisville.edunih.gov

Therefore, O-acetylation is a critical bioactivation step. Both NAT1 and NAT2 have been shown to catalyze the O-acetylation of N-hydroxy-4-aminobiphenyl. nih.govfrontiersin.org Research comparing the two enzymes has shown that NAT2 has a higher affinity for N-hydroxy-4-aminobiphenyl than NAT1, suggesting a significant role for NAT2 in the metabolic activation of this carcinogen in tissues where it is expressed. frontiersin.org This activation step can occur in the bladder epithelium, which contains NAT1, and represents a final activation pathway leading to bladder cancer. nih.gov Cytosolic preparations from human uroepithelial cells (HUC) have been shown to catalyze the AcCoA-dependent metabolic activation of N-hydroxy-4-aminobiphenyl, confirming that this bioactivation can occur directly within the target tissue. nih.gov

Glucuronidation is another major Phase II metabolic pathway that competes for arylamine substrates, including 4-aminobiphenyl and its N-hydroxy metabolite. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver but also found in other organs. wikipedia.orgwikipedia.org Glucuronidation involves the attachment of a glucuronic acid moiety to the substrate, which significantly increases its water solubility and facilitates its excretion from the body. wikipedia.org

Several different glucuronide conjugates can be formed:

N-glucuronidation of 4-aminobiphenyl : This creates a conjugate that is generally considered a detoxification product, as it prevents the parent amine from being N-oxidized. wikipedia.org

N-glucuronidation of N-hydroxy-4-aminobiphenyl : This conjugate is formed in the liver and transported to the bladder for excretion. wikipedia.org However, this conjugate is known to be acid-labile. nih.govnih.gov Under the acidic conditions often found in urine, it can hydrolyze, releasing the reactive N-hydroxy-4-aminobiphenyl directly into the bladder lumen, where it can then enter the bladder epithelium and undergo further activation. wikipedia.orgnih.gov

Studies have shown that the N-glucuronide of 4-aminobiphenyl is a major metabolite produced in both human and dog liver slices. nih.gov The relative rates of glucuronidation vary for different substrates, with one study reporting the rate at a 0.5 mM concentration to be highest for N-hydroxy-N-acetyl-4-aminobiphenyl, followed by N-hydroxy-4-aminobiphenyl, and then 4-aminobiphenyl. nih.gov

| Metabolite Conjugate | pH Stability at pH 5.5 (T₁/₂) | Significance |

| N-glucuronide of 4-aminobiphenyl | 10.5 minutes nih.gov | Major detoxification product, but its instability in acid can release the parent amine. nih.gov |

| N-glucuronide of N-hydroxy-4-aminobiphenyl | 32 minutes nih.gov | Transport form to the bladder; its instability in acidic urine can release the proximate carcinogen at the target site. wikipedia.orgnih.govnih.gov |

| N-glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl | 55 minutes nih.gov | More stable conjugate compared to the others. nih.gov |

The ultimate carcinogenic potential of 4-aminobiphenyl is determined by the dynamic and delicate balance between competing metabolic pathways of bioactivation and detoxification. The sulfation of N-hydroxy-4-aminobiphenyl to form N-hydroxy-4-aminobiphenyl O-sulfate is a key bioactivation pathway, but it competes directly with O-acetylation and glucuronidation for the same substrate, N-hydroxy-4-aminobiphenyl.

Detoxification Pathways : The primary detoxification routes include the N-acetylation of the parent 4-aminobiphenyl by NAT2 in the liver and the glucuronidation of both 4-aminobiphenyl and N-hydroxy-4-aminobiphenyl. wikipedia.orgnih.gov These pathways reduce the amount of the carcinogen available for bioactivation.

Bioactivation Pathways : The main bioactivation pathways are initiated by the N-oxidation of 4-aminobiphenyl to N-hydroxy-4-aminobiphenyl. This proximate carcinogen can then be further activated by:

Sulfation : Catalyzed by sulfotransferases (SULTs) to form the highly reactive this compound. nih.gov

O-acetylation : Catalyzed by NAT1 and NAT2 to form an unstable N-acetoxy ester, which leads to the formation of a DNA-reactive arylnitrenium ion. louisville.edunih.gov

Iv. Cellular Responses and Consequences of N Hydroxy 4 Aminobiphenyl O Sulfate Molecular Interaction

DNA Damage Induction

The interaction of the reactive electrophile derived from N-hydroxy-4-aminobiphenyl O-sulfate with DNA results in the formation of various DNA lesions. These lesions disrupt the normal structure and function of DNA, triggering cellular responses aimed at mitigating the damage.

The primary mechanism of DNA damage by this compound involves the formation of covalent adducts. The highly reactive aryl nitrenium ion, generated from the decomposition of the O-sulfate ester, attacks nucleophilic sites on DNA bases. nih.gov

The most common and well-characterized DNA adducts formed from 4-ABP are:

N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP) : This is the major adduct formed and involves the covalent binding of the 4-aminobiphenyl (B23562) moiety to the C8 position of guanine (B1146940). nih.govnih.govnih.gov

N-(deoxyadenosin-8-yl)-4-aminobiphenyl (dA-C8-4ABP) : An adduct formed at the C8 position of adenine (B156593). nih.gov

N-(deoxyguanosin-N2-yl)-4-aminobiphenyl (dG-N2-4ABP) : An adduct formed at the N2 position of guanine. nih.gov

These bulky adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.

In addition to direct covalent adduct formation, the metabolism of aromatic amines like 4-ABP can also lead to the generation of reactive oxygen species (ROS). mdpi.com This can result in oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is a mutagenic lesion. nih.gov

The cell possesses several DNA repair pathways to counteract the deleterious effects of DNA adducts. The primary pathway responsible for removing bulky adducts like dG-C8-4ABP is Nucleotide Excision Repair (NER) . nih.gov The UvrABC nuclease complex, a key component of the NER pathway in Escherichia coli, has been shown to specifically recognize and incise DNA containing N-hydroxy-4-aminobiphenyl-induced adducts. nih.gov

The efficiency of these repair pathways can be influenced by the presence and type of adduct. For instance, studies have shown that dG-C8-4ABP adducts can be efficiently repaired in some cellular systems. In human TP53 knock-in (Hupki) mouse embryo fibroblasts, a significant decrease in adduct levels was observed after a 24-hour recovery period, suggesting active repair. nih.gov However, if the damage overwhelms the repair capacity or if the repair process itself is error-prone, mutations can become fixed in the genome.

Mutagenesis Research

The formation of DNA adducts by this compound is a critical initiating event in mutagenesis. The misreplication of adducted DNA templates can lead to the incorporation of incorrect bases, resulting in permanent changes to the DNA sequence.

The types of mutations induced by a particular carcinogen can provide a "mutational signature." For 4-ABP and its metabolites, a characteristic mutational spectrum has been observed in various experimental systems. A predominant mutation type is the G:C to T:A transversion . nih.govnih.gov This is consistent with the major dG-C8-4ABP adduct, where the modified guanine can mispair with adenine during DNA replication.

In studies using human TP53 knock-in mouse embryo fibroblasts treated with N-hydroxy-4-aminobiphenyl, G>C/C>G transversions were identified as the main type of mutation. nih.gov This highlights the specific mutagenic potential of the DNA lesions induced by this compound.

The mutagenic potency of N-hydroxy-4-aminobiphenyl has been evaluated in various model systems. For instance, in human bladder cells, treatment with the N-hydroxy metabolite of 4-ABP led to an increased mutation frequency at the HPRT locus. nih.gov

In another study using human TP53 knock-in mouse embryo fibroblasts, treatment with 40 μM N-hydroxy-4-aminobiphenyl for 24 hours resulted in a 6% frequency of TP53 mutants. nih.gov Such quantitative data from model systems are crucial for understanding the dose-response relationship of mutagenesis and for risk assessment.

A direct link exists between the formation of specific DNA adducts and the resulting mutational signatures. The dG-C8-4ABP adduct, being the most prevalent lesion, is considered the primary driver of the observed G:C to T:A transversions. nih.gov

Furthermore, the location of adduct formation within a gene can influence the resulting mutational hotspots. Research has shown that N-hydroxy-4-aminobiphenyl exhibits preferential binding to certain codons within the human p53 gene, a critical tumor suppressor. nih.govnih.gov For example, codons 175, 248, 280, and 285, which are known mutational hotspots in human bladder cancer, have been identified as preferential sites for adduct formation. nih.govnih.gov This suggests that the sequence-specific binding of the carcinogen contributes directly to the pattern of mutations observed in tumors.

Data Tables

Table 1: Major DNA Adducts of N-hydroxy-4-aminobiphenyl

| Adduct Name | Abbreviation | Site of Modification |

| N-(deoxyguanosin-8-yl)-4-aminobiphenyl | dG-C8-4ABP | C8 of Guanine |

| N-(deoxyadenosin-8-yl)-4-aminobiphenyl | dA-C8-4ABP | C8 of Adenine |

| N-(deoxyguanosin-N2-yl)-4-aminobiphenyl | dG-N2-4ABP | N2 of Guanine |

Table 2: Mutational Signature of N-hydroxy-4-aminobiphenyl

| Predominant Mutation Type | Associated DNA Adduct |

| G:C to T:A Transversion | dG-C8-4ABP |

| G>C/C>G Transversion | dG-C8-4ABP |

V. Research Methodologies and Advanced Experimental Models in the Study of N Hydroxy 4 Aminobiphenyl O Sulfate

Enzymatic Assay Development and Application

Enzymatic assays are fundamental to understanding the bioactivation of N-hydroxy-4-aminobiphenyl (N-OH-ABP). These assays are designed to measure the activity of specific enzymes involved in its metabolism and to assess the subsequent binding of reactive intermediates to DNA.

The activity of sulfotransferases (SULTs) in the metabolic activation of N-OH-ABP is a key area of investigation. In vitro assays are employed to quantify the rate at which these enzymes catalyze the formation of the unstable and reactive N-hydroxy-4-aminobiphenyl O-sulfate.

A common method involves incubating tissue cytosols, which contain SULTs, with N-OH-ABP and a sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The sulfotransferase-mediated activation is determined by measuring the amount of the substrate that covalently binds to DNA, often using a radiolabeled substrate like [3H]N-OH-ABP for ease of detection. nih.gov

Table 1: Correlation of N-OH-ABP Sulfotransferase Activity with Other Sulfotransferase Activities in Human Tissues

| Tissue | Correlation with TS-PST Activity (r-value) | Correlation with TL-PST Activity (r-value) | Correlation with DHEA-ST Activity (r-value) |

|---|---|---|---|

| Liver | 0.99 (P < 0.01) | 0.29 | 0.32 |

| Colon | 0.88 (P < 0.01) | 0.53 | Negligible activity |

Data sourced from studies on human tissue cytosols. nih.gov

DNA binding assays are critical for evaluating the formation of covalent adducts between the reactive metabolites of N-OH-ABP and DNA. These assays provide direct evidence of the genotoxic potential of the compound.

In these assays, DNA is incubated with N-OH-ABP in the presence of an activating system, such as tissue cytosols containing sulfotransferases and PAPS. nih.gov Following incubation, the DNA is isolated, and the amount of bound metabolite is quantified. This is often achieved by using a radiolabeled form of N-OH-ABP and measuring the radioactivity incorporated into the DNA. nih.gov

These studies have demonstrated that the sulfuric acid ester intermediate of N-OH-ABP, formed via sulfotransferase activity, readily binds to DNA. nih.gov The resulting DNA adducts are considered to be key initiating lesions in the process of chemical carcinogenesis. The formation of these adducts can be influenced by the presence of cofactors like acetyl Coenzyme A, which can lead to the formation of different reactive intermediates and adduct profiles. nih.gov

Analytical Chemistry Techniques for Metabolites and Adducts

A variety of powerful analytical techniques are utilized to separate, identify, and quantify the metabolites of 4-aminobiphenyl (B23562) and their corresponding DNA adducts. These methods provide the high sensitivity and specificity required to detect these molecules in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-aminobiphenyl and its metabolites. researchgate.netnih.govnih.gov HPLC systems can be coupled with various detectors, including ultraviolet (UV), fluorescence, and electrochemical detectors, to achieve sensitive and specific detection. researchgate.net

For the analysis of DNA adducts, HPLC is often used to separate the modified nucleosides after enzymatic hydrolysis of DNA. acs.orgulisboa.pt This allows for the identification and quantification of specific adducts, such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), which is a major adduct formed from 4-aminobiphenyl. nih.govacs.orgulisboa.pt The separation of different aminobiphenyl isomers can be achieved using specialized columns and mobile phases. sielc.com

Table 2: Comparison of HPLC Detection Methods for 4-Aminobiphenyl (4-ABP)

| Detection Method | Limit of Detection (LOD) for 4-ABP |

|---|---|

| UV Spectrophotometry | 6.0 × 10⁻⁶ mol L⁻¹ |

| Electrochemical Detection | 2.0 × 10⁻⁶ mol L⁻¹ |

| Fluorescent Detection | 8.0 × 10⁻⁸ mol L⁻¹ |

Data based on the analysis of 4-ABP in the presence of a reducing agent. researchgate.net

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is an exceptionally powerful tool for the structural characterization and sensitive quantification of DNA adducts.

Electrospray ionization mass spectrometry (ES-MS) coupled with HPLC (LC-ES-MS) allows for the direct analysis of modified nucleosides from enzymatic DNA hydrolysates. oup.com By using isotope dilution methods with a deuterated internal standard, this technique can achieve very low detection limits, on the order of attomoles of adduct. oup.comoup.com Selected reaction monitoring enhances the specificity of detection by monitoring for characteristic parent and fragment ions of the adduct. oup.com

GC-MS with negative ion chemical ionization (NICI) is another sensitive method used for the quantification of 4-ABP-DNA adducts. nih.gov This method typically involves the alkaline hydrolysis of DNA to release the aminobiphenyl moiety, which is then derivatized and analyzed. nih.gov

The 32P-postlabelling assay is a highly sensitive method for the detection and quantification of DNA adducts, particularly when the nature of the adduct is unknown or when only very small amounts of DNA are available. nih.govnih.govoup.com The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of 32P-phosphate from [γ-32P]ATP to the adducted nucleotides by T4 polynucleotide kinase. nih.gov The resulting 32P-labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC. nih.govnih.gov

This technique has been instrumental in identifying various 4-aminobiphenyl-DNA adducts in both in vitro and in vivo systems. nih.govnih.gov For example, 32P-postlabelling has been used to characterize adducts such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl and N-(deoxyadenosin-8-yl)-4-aminobiphenyl in human urothelial cells exposed to N-OH-ABP. nih.gov While highly sensitive, quantification with 32P-postlabelling can be influenced by the efficiency of enzymatic digestion and labeling of the adducted nucleotides, sometimes necessitating the use of standards for accurate measurement. acs.orgulisboa.pt

Table 3: Comparison of Adduct Level Quantification by Different Methods

| Analytical Method | Measured Adduct Level (dG-C8-4-ABP / 10⁸ nucleotides) |

|---|---|

| ³H Content | 62 ± 0.8 |

| HPLC/Electrospray Ionization Mass Spectrometry | 19 ± 1.7 |

| ³²P-Postlabelling Analysis | 0.84 |

| Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) | 82 ± 26 (nucleotides), 63 ± 20 (nucleosides) |

Data from a study using a synthesized DNA sample modified with 4-aminobiphenyl. acs.orgulisboa.pt

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo systems provide controlled environments to study the biochemical processes involving this compound without the complexities of a whole organism.

Cytosolic and subcellular fractions of tissues, particularly from the liver, have been fundamental in identifying the enzymes responsible for the formation of this compound. The cytosol, which contains soluble enzymes like sulfotransferases (SULTs), is of primary importance.

Research using human tissue cytosols has demonstrated that the sulfotransferase-mediated metabolic activation of N-hydroxy-4-aminobiphenyl (N-OH-ABP), the immediate precursor to the O-sulfate ester, occurs readily in the liver and to a lesser extent in the colon. nih.gov This activation is determined by measuring the PAPS (3'-phosphoadenosine-5'-phosphosulfate)-dependent covalent binding of radiolabeled N-OH-ABP to DNA. nih.gov Studies have shown no detectable PAPS-dependent activation in cytosols from the human pancreas or the urinary bladder epithelium, the primary target organ for ABP-induced cancer. nih.gov

The specific sulfotransferase isozyme involved has been identified as the thermostable phenol (B47542) sulfotransferase (TS-PST), as N-OH-ABP sulfotransferase activity correlates strongly with TS-PST activity in both liver and colon cytosols. nih.gov Conversely, there is no correlation with the activities of thermolabile phenol sulfotransferase (TL-PST) or dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). nih.gov The sensitivity of N-OH-ABP sulfotransferase activity to inhibitors further supports the central role of TS-PST. nih.gov

Comparative studies using liver microsomes from various animal species, including rats, mice, hamsters, rabbits, and guinea pigs, have shown that N-hydroxylation of ABP is a major metabolic pathway, setting the stage for subsequent sulfation. nih.gov Furthermore, investigations with cytosolic preparations from human fetal and neonatal tissues have revealed that the capacity to sulfate N-OH-ABP is present as early as 14 weeks of gestation in the liver and adrenal gland. portlandpress.com Notably, in fetal and neonatal liver cytosol, the sulfation of N-OH-ABP is higher than that of its acetylated counterpart, N-hydroxy-4-acetylaminobiphenyl. portlandpress.com This suggests a potential for bioactivation of this carcinogen during human development. portlandpress.com

Table 1: Sulfotransferase Activity with N-hydroxy-4-aminobiphenyl in Human Tissue Cytosols

| Tissue Source | PAPS-Dependent Activation | Correlation with TS-PST Activity |

| Liver | High | Strong (r = 0.99) nih.gov |

| Colon | Moderate | Strong (r = 0.88) nih.gov |

| Pancreas | Not Detected | N/A |

| Urinary Bladder | Not Detected | N/A |

| Data derived from studies on the metabolic activation of N-OH-ABP. nih.gov |

Cultured cell lines offer a valuable tool for studying the cellular effects of N-hydroxy-4-aminobiphenyl and its metabolites in a controlled biological context. Human uroepithelial cells (HUCs), the target cells for bladder cancer, have been a key focus of such research.

Studies have shown that HUCs can metabolize N-OH-ABP. nih.gov The cytosol of HUCs contains acetyltransferases that can activate N-OH-ABP, leading to the formation of DNA adducts. nih.gov While direct studies on the formation of this compound within HUCs are limited, the presence of sulfotransferase activity in other epithelial cells, such as human keratinocytes, suggests that this pathway could potentially contribute to local metabolic activation, although research indicates that sulfotransferase activity is absent in bladder epithelium cytosols. nih.govnih.gov

Mouse embryonic fibroblasts (MEFs), particularly those with a human TP53 knock-in (Hupki), have been employed to investigate the mutagenicity of N-OH-ABP. portlandpress.com Treatment of these cells with N-OH-ABP leads to the formation of DNA adducts and induces mutations in the TP53 gene. portlandpress.com These models are crucial for understanding the genotoxic events initiated by the precursors of this compound.

Isolated organ perfusion, especially of the liver, provides an ex vivo system that maintains the organ's architecture and physiological functions, allowing for a more integrated view of metabolism and transport than can be achieved with subcellular fractions or cultured cells.

Studies using perfused guinea pig liver have been conducted to map the metabolic fate of 4-aminobiphenyl. nih.gov While a range of metabolites were identified, N-OH-ABP was detected as only a minor metabolite in the perfusate. nih.gov This suggests that in this model, subsequent conjugation reactions, including sulfation to form this compound, may be efficient, leading to low steady-state levels of the precursor.

In a study involving the isolated perfused rat liver and the related compound N-hydroxy-4'-fluoro-4-acetylaminobiphenyl, the importance of sulfation in metabolic activation was highlighted. nih.gov Inhibition of sulfation in this system led to a significant decrease in the formation of DNA adducts and a corresponding increase in the excretion of the N-O-glucuronide conjugate. nih.gov This demonstrates the competition between sulfation and glucuronidation pathways in the liver, where the formation of the reactive sulfate ester is a critical step for DNA damage. nih.gov

Genetic Modification in Model Organisms for Mechanistic Elucidation (e.g., enzyme knockout models)

The use of genetically modified model organisms, particularly mice with targeted gene deletions (knockouts), has been pivotal in definitively establishing the role of specific enzymes in the metabolic activation of 4-aminobiphenyl.

Studies utilizing sulfotransferase knockout mice have provided compelling evidence for the critical role of SULTs in the bioactivation of N-OH-ABP to this compound. Specifically, research with Sult1a1 knockout mice has shown a dramatic reduction in the formation of hepatic DNA adducts following administration of 4-aminobiphenyl. portlandpress.com This strongly implicates Sult1a1 as the primary enzyme responsible for the generation of the reactive sulfate metabolite in the liver. nih.govportlandpress.com

These knockout models have also been instrumental in understanding the observed gender differences in susceptibility to ABP-induced cancer. nih.gov For instance, the gender gap in bladder susceptibility to ABP in mice was narrowed by knocking out Sult1a1 and was nearly eliminated by the double knockout of Sult1a1 and Sult1d1. nih.gov These findings suggest that androgen-mediated suppression of these SULTs in the male liver reduces hepatic detoxification (and activation), leading to increased delivery of carcinogenic metabolites to the bladder. nih.govuni-freiburg.de

Table 2: Impact of Sulfotransferase Knockout on 4-Aminobiphenyl (ABP) Induced DNA Adducts in Mice

| Mouse Model | Tissue | Effect on DNA Adduct Formation | Implication for this compound |

| Sult1a1 Knockout | Liver | Dramatically diminished portlandpress.com | Sult1a1 is the principal enzyme for its formation leading to hepatic DNA adducts. |

| Sult1a1 Knockout | Bladder | Narrowed gender gap nih.gov | Hepatic formation influences carcinogen delivery to the bladder. |

| Sult1a1/Sult1d1 Double Knockout | Bladder | Almost eliminated gender gap nih.gov | Both Sult1a1 and Sult1d1 are involved in the metabolic pathway affecting bladder susceptibility. |

| Data synthesized from studies on genetically modified mouse models. nih.govportlandpress.com |

Q & A

Q. What strategies ensure reproducibility in sulfate ester synthesis and characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.